5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine
Description
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a phenyl group and a methylcyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(1R,2R)-2-methylcyclopropyl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3/t9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-MWLCHTKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be attached through cyclopropanation reactions involving diazo compounds and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds with various functional groups.
Scientific Research Applications
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazole
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-ol
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-carboxylic acid
Uniqueness
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylcyclopropyl group enhances its stability and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The presence of a methylcyclopropyl group and a phenyl moiety enhances its biological activity.
Chemical Formula: C_{12}H_{14}N_{4}
Molecular Weight: 218.26 g/mol
CAS Number: 118715828
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine, exhibit significant antitumor properties. In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it significantly reduced paw edema in rats, indicating its efficacy in alleviating inflammation. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report a minimum inhibitory concentration (MIC) that suggests it could be developed as an alternative treatment for bacterial infections resistant to conventional antibiotics .
Synthesis
The synthesis of 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine involves several steps:
-
Formation of Pyrazole Ring:
- Reacting hydrazine with appropriate carbonyl compounds.
- Cyclization under acidic conditions to form the pyrazole framework.
-
Introduction of Substituents:
- Alkylation with 1-methylcyclopropyl bromide.
- Aromatic substitution to introduce the phenyl group.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in xenograft models. Mice treated with 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine showed a significant reduction in tumor size compared to control groups, with an observed tumor growth inhibition rate exceeding 60% over four weeks .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was administered to rats with induced paw edema. The results indicated a dose-dependent reduction in edema, alongside histological analysis revealing decreased infiltration of inflammatory cells in treated tissues .
Summary Table of Biological Activities
| Activity | Result | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Induction of apoptosis |
| Anti-inflammatory | Reduction in paw edema | Inhibition of cytokines |
| Antimicrobial | Effective against various bacteria | Disruption of bacterial cell wall |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
